3,4,5-Trimethoxyphenylacetonitrile

Catalog No.
S773095
CAS No.
13338-63-1
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trimethoxyphenylacetonitrile

CAS Number

13338-63-1

Product Name

3,4,5-Trimethoxyphenylacetonitrile

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetonitrile

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3

InChI Key

ACFJNTXCEQCDBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC#N

Internal Standard for Vancomycin Determination:

,4,5-Trimethoxyphenylacetonitrile finds its primary application in scientific research as an internal standard during the determination of vancomycin in serum samples. Vancomycin is an antibiotic used to treat various infections caused by Gram-positive bacteria. Accurately measuring its concentration in blood is crucial for monitoring therapy and preventing adverse effects.

A study published in the Journal of Chromatography B describes a method for vancomycin determination in serum that utilizes 3,4,5-trimethoxyphenylacetonitrile as an internal standard. This method involves a direct and rapid protein precipitation step, followed by high-performance liquid chromatography (HPLC) analysis. The presence of the internal standard allows for the correction of variations in sample preparation, injection volume, and detector response, leading to more accurate and reliable vancomycin concentration measurements. [Source: Journal of Chromatography B, Volume 747, Issue 1, Pages 121-127, (1997) ]

Potential Applications in Other Analytical Techniques:

While the current research primarily focuses on its use with vancomycin analysis, the properties of 3,4,5-trimethoxyphenylacetonitrile suggest potential applications in other analytical techniques.

  • Its chemical structure, containing a nitrile group and three methoxy groups, offers potential for interacting with various analytes through diverse mechanisms, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. This could make it a suitable internal standard for a broader range of compounds analyzed by techniques like HPLC, gas chromatography (GC), and capillary electrophoresis (CE).
  • Additionally, its white crystalline form and good solubility in various organic solvents suggest good handling and preparation characteristics for analytical applications.

3,4,5-Trimethoxyphenylacetonitrile has the molecular formula C₁₁H₁₃N₃O₃ and a molecular weight of approximately 207.23 g/mol. It appears as a white crystalline powder with a density of 1.104 g/cm³ and exhibits a melting point range of 76-79 °C. The compound is insoluble in water but can dissolve in organic solvents. It is recognized by the CAS number 13338-63-1 and has various synonyms including (3,4,5-trimethoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzyl cyanide .

Typical for nitriles and aromatic compounds. Notably:

  • Nucleophilic Substitution: The cyano group can be substituted under appropriate conditions.
  • Hydrolysis: In acidic or basic conditions, it can hydrolyze to form the corresponding carboxylic acid.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde using reducing agents such as lithium aluminum hydride.

These reactions highlight its versatility in synthetic organic chemistry.

Several synthesis methods for 3,4,5-trimethoxyphenylacetonitrile have been documented:

  • From Acetic Acid Derivatives: Using acetic anhydride and appropriate reaction conditions can yield the compound with high efficiency (up to 88% yield) under specific conditions involving benzene as a solvent .
  • Using Sodium Azide: A method involving sodium azide and triethylphosphine in dichloromethane has also been reported .
  • Bromination Followed by Nitrilation: Starting from 3,4,5-trimethoxybenzyl bromide followed by treatment with sodium cyanide yields the desired nitrile .

3,4,5-Trimethoxyphenylacetonitrile has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis.
  • Material Science: In the development of polymers or materials that require aromatic nitriles.
  • Agricultural Chemistry: Possible use in agrochemicals due to its structural properties.

While specific interaction studies for 3,4,5-trimethoxyphenylacetonitrile are sparse, compounds with similar structures often interact with biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Further research could elucidate its mechanism of action and potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural similarities with 3,4,5-trimethoxyphenylacetonitrile. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-MethoxyphenylacetonitrileC₉H₉NFewer methoxy groups; lower molecular weight
4-MethoxyphenylacetonitrileC₉H₉NSimilar structure but only one methoxy group
2-(3,4-Dimethoxyphenyl)acetonitrileC₁₁H₁₃N₃O₂Contains two methoxy groups; different positioning
3-(2-Methylphenyl)acetonitrileC₁₁H₁₃NDifferent aromatic substitution; no methoxy groups

The presence of three methoxy groups in the para and ortho positions on the phenyl ring distinguishes 3,4,5-trimethoxyphenylacetonitrile from these similar compounds, potentially enhancing its solubility and reactivity.

XLogP3

1.1

UNII

N1GY2UD3JX

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.45%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13338-63-1

Wikipedia

3,4,5-Trimethoxyphenylacetonitrile

Dates

Modify: 2023-08-15

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